A Comprehensive Technical Guide to 2-Chloro-5-iodoaniline
A Comprehensive Technical Guide to 2-Chloro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline scaffold, offers multiple reactive sites for tailored chemical modifications. This versatility makes it a valuable intermediate in the pharmaceutical and agrochemical industries, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of 2-chloro-5-iodoaniline, complete with detailed experimental protocols and a visual representation of its synthesis pathway.
Physicochemical Properties
2-Chloro-5-iodoaniline, with the CAS number 6828-35-9, is a solid at room temperature.[1] The strategic placement of its functional groups significantly influences its reactivity and utility in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClIN | [2] |
| Molecular Weight | 253.47 g/mol | [2] |
| Melting Point | 43 °C | [3] |
| Appearance | Brown solid | [3] |
| CAS Number | 6828-35-9 | [2] |
| IUPAC Name | 5-chloro-2-iodoaniline | [2] |
Synthesis of 2-Chloro-5-iodoaniline
A common and effective method for the synthesis of 2-chloro-5-iodoaniline proceeds via a two-step reaction sequence starting from 4-chloro-2-nitroaniline. This process involves a Sandmeyer-type reaction to introduce the iodine, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline
Step 1: Diazotization and Iodination of 4-Chloro-2-nitroaniline [4]
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Preparation of the Diazonium Salt:
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In a reaction vessel, dissolve 4-chloro-2-nitroaniline in aqueous sulfuric acid (H₂SO₄).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0 °C to form the corresponding diazonium salt.
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Iodination:
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In a separate flask, prepare a solution of potassium iodide (KI).
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Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at 20 °C.
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The reaction is expected to yield 1-chloro-4-iodo-2-nitrobenzene.
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Step 2: Reduction of 1-Chloro-4-iodo-2-nitrobenzene [4]
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Reaction Setup:
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To a solution of 1-chloro-4-iodo-2-nitrobenzene in ethanol, add iron (Fe) powder and acetic acid (HOAc).
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Reduction:
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Heat the reaction mixture to reflux.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Upon completion, filter the hot reaction mixture to remove the iron catalyst.
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Remove the ethanol from the filtrate by rotary evaporation.
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The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-5-iodoaniline.
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The following diagram illustrates the workflow for the synthesis of 2-chloro-5-iodoaniline.
Applications in Drug Discovery and Organic Synthesis
2-Chloro-5-iodoaniline is a versatile intermediate in the synthesis of various high-value organic compounds. The presence of the amine, chloro, and iodo groups provides multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in the construction of complex molecular frameworks.[5]
In the realm of drug discovery, this compound and its derivatives are of significant interest. For instance, they serve as precursors for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[6] The aniline moiety can be functionalized to interact with the hinge region of kinase active sites, while the substituted phenyl ring can be elaborated to occupy adjacent hydrophobic pockets, leading to potent and selective enzyme inhibition.
Furthermore, 2-chloro-5-iodoaniline is utilized in the agrochemical industry for the development of novel pesticides and herbicides.[7] Its derivatives have also found applications in the synthesis of specialized dyes and pigments.[7]
